molecular formula C14H22N2O2 B1288437 tert-Butyl (2-amino-3-phenylpropyl)carbamate CAS No. 943323-35-1

tert-Butyl (2-amino-3-phenylpropyl)carbamate

Cat. No.: B1288437
CAS No.: 943323-35-1
M. Wt: 250.34 g/mol
InChI Key: ADVSLLRGGNVROC-UHFFFAOYSA-N
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Description

tert-Butyl (2-amino-3-phenylpropyl)carbamate is a chiral carbamate derivative that serves as a critical synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. Its primary research application is in the synthesis of solriamfetol (marketed under the brand name Sunosi), a wakefulness-promoting agent approved for the treatment of excessive daytime sleepiness associated with narcolepsy or obstructive sleep apnea . Solriamfetol functions as a norepinephrine-dopamine reuptake inhibitor (NDRI), and its activity is attributed to the (R)-enantiomer of the compound, which is derived from this specific intermediate . The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, and its presence in this molecule makes it an invaluable reagent for the controlled synthesis of the active pharmaceutical ingredient (API) while preventing unwanted side reactions . The carbamate functional group is a common structural motif in drugs due to its favorable chemical and proteolytic stability and its ability to mimic a peptide bond, which contributes to the biological activity and pharmacokinetic properties of the final molecule . This compound is offered for research and development purposes, including process chemistry, route scouting, and impurity profiling in the synthesis of solriamfetol and related compounds. It is supplied with high chemical purity and is characterized by techniques such as HPLC and 1H NMR to ensure consistency and reliability for research applications. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl N-(2-amino-3-phenylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-12(15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVSLLRGGNVROC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Method

One common method for synthesizing tert-Butyl (2-amino-3-phenylpropyl)carbamate involves the reaction of tert-butyl carbamate with 2-amino-3-phenylpropyl chloride. This reaction is facilitated by a base such as sodium hydride or potassium carbonate, and typically occurs in organic solvents like dichloromethane or tetrahydrofuran at room temperature.

Enantioselective Synthesis

For enantiomerically pure forms such as (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate, the synthesis involves the reaction of (R)-2-amino-3-phenylpropylamine with tert-butyl chloroformate. Triethylamine is commonly used as a base to catalyze the reaction while maintaining low temperatures to prevent side reactions and ensure high yield.

Coupling Agent-Assisted Synthesis

Another approach utilizes coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). This method combines tert-butyl carbamate with 2-amino-3-phenylpropylamine under anhydrous conditions to achieve high efficiency.

Industrial Production Methods

Batch Reactions

In large-scale industrial settings, batch reactions are employed for the synthesis of this compound. Automated reactors are used to maintain consistent quality and yield while optimizing reaction conditions to minimize by-products.

Continuous Flow Systems

Continuous flow systems are increasingly utilized for industrial production due to their efficiency in controlling reaction parameters. These systems often incorporate solid catalysts to enhance the yield and purity of the product while minimizing environmental impact.

Phosgene-Free Processes

To address safety concerns associated with phosgene, industrial methods often use organic carbonates like dimethyl carbonate as reactants. This environmentally benign approach provides high yields while avoiding hazardous reagents.

Reaction Analysis

Reaction Conditions

The synthesis reactions typically require controlled temperatures and pressures to ensure selectivity and prevent undesired side reactions. Organic solvents such as dichloromethane or tetrahydrofuran are preferred due to their stability under these conditions.

Common Reagents

Key reagents include:

  • Bases: Sodium hydride, potassium carbonate, triethylamine.
  • Coupling Agents: DCC.
  • Catalysts: DMAP.
    These reagents facilitate efficient bond formation between the carbamate group and the amino acid derivative.

Major Products

The primary product is this compound, which can be further modified into carbamate esters, amines, or substituted carbamates for various applications in pharmaceuticals.

Data Table: Summary of Preparation Methods

Method Reagents Conditions Advantages
Reaction with tert-butyl carbamate Sodium hydride, potassium carbonate Room temperature, organic solvents Simple setup, moderate yield
Reaction with tert-butyl chloroformate Triethylamine Low temperature High yield, enantioselective
Coupling agent-assisted synthesis DCC, DMAP Anhydrous conditions High efficiency
Continuous flow systems Solid catalysts Controlled temperature/pressure Environmentally friendly, scalable
Phosgene-free process Dimethyl carbonate Mild conditions Safe, high yield

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-amino-3-phenylpropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

tert-Butyl (2-amino-3-phenylpropyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of prodrugs and active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl (2-amino-3-phenylpropyl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes and receptors, depending on its structure and functional groups. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Table 1: Structural and Stereochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
tert-Butyl (2-amino-3-phenylpropyl)carbamate 943323-35-1 C₁₄H₂₂N₂O₂ 250.34 Boc-protected amino group, phenylpropyl chain
(R)-enantiomer 400652-57-5 C₁₄H₂₂N₂O₂ 250.34 R-configuration at the chiral center
(S)-enantiomer 167298-44-4 C₁₄H₂₂N₂O₂ 250.34 S-configuration at the chiral center
tert-Butyl (trans-4-phenylcyclohexyl)carbamate 1190890-51-7 C₁₈H₂₅NO₂ 287.40 Cyclohexyl ring substituted with phenyl
tert-Butyl [(2R,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate 1233501-49-9 C₁₅H₂₁ClN₂O₃ 312.79 Chloro and hydroxy substituents on butan-2-yl
tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate 1187929-81-2 C₁₀H₁₈N₂O₂·C₂H₂O₄ 292.29 Azetidine ring, oxalate counterion

Key Insights :

  • Stereoisomerism : The (R)- and (S)-enantiomers of the target compound are critical for asymmetric synthesis, influencing biological activity and binding affinity in drug candidates .
  • Substituent Effects : Introduction of electronegative groups (e.g., chloro in CAS 1233501-49-9) alters reactivity and solubility, while cyclic structures (e.g., azetidine in CAS 1187929-81-2) enhance conformational rigidity .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Compound Name Melting Point (°C) Solubility Stability Storage Conditions
This compound Not reported DCM, DMF, THF Stable under inert gas 2–8 °C under nitrogen/argon
(R)-enantiomer Not reported Similar to parent Similar to parent 2–8 °C under inert gas
tert-Butyl (trans-4-phenylcyclohexyl)carbamate Not reported Ethanol, acetone Hygroscopic Room temperature
tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate Not reported Water, methanol Sensitive to moisture -20 °C

Key Insights :

  • The Boc group in the parent compound enhances stability, enabling long-term storage under inert conditions .
  • Oxalate salts (e.g., CAS 1187929-81-2) improve aqueous solubility but require stringent moisture control .

Key Insights :

  • The target compound’s primary utility lies in its role as a Boc-protected amine, enabling controlled deprotection during multi-step syntheses .
  • Analogues with extended aromatic systems (e.g., naphthalene in CAS 116437-41-3) show promise in anticancer research .

Key Insights :

  • Most Boc-protected carbamates are low-risk under standard lab conditions but require precautions against dust inhalation .
  • Fluorinated derivatives (e.g., CAS 1286274-19-8) may pose higher toxicity risks, necessitating enhanced safety measures .

Biological Activity

tert-Butyl (2-amino-3-phenylpropyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C13H19N1O2
  • Molecular Weight : 235.30 g/mol
  • CAS Number : 167298-44-4

The compound features a tert-butyl group attached to a carbamate functional group, linked to a chiral amino acid derivative with a phenyl group. This structure is essential for its biological activity, particularly in modulating enzyme interactions and receptor binding.

This compound has been shown to interact with various enzymes and receptors, influencing several biochemical pathways:

  • Enzyme Interactions :
    • It modulates the activity of phenylalanine hydroxylase, impacting amino acid metabolism by converting phenylalanine to tyrosine. This interaction can alter levels of these amino acids in biological systems.
    • The compound has demonstrated potential as an enzyme inhibitor, specifically targeting pathways involved in neurotransmitter synthesis and degradation.
  • Cell Signaling :
    • The compound influences neurotransmitter systems, particularly those associated with pain perception and neuroprotection. It may enhance synaptic transmission by modulating neurotransmitter receptor activity.

Molecular Mechanisms

The biological activity of this compound is mediated through several molecular mechanisms:

  • Binding Affinity : The compound exhibits significant binding affinity to various protein targets, with studies indicating a dissociation constant (K_D) in the micromolar range for specific interactions .
  • Inhibition Mechanism : It can inhibit enzyme activity by occupying active sites, thereby preventing substrate access and subsequent catalytic reactions.

Study on Neurotransmitter Modulation

A study investigated the effects of this compound on neurotransmitter systems in animal models. Results indicated that low doses of the compound enhanced cognitive function and reduced symptoms associated with neurological disorders. The study highlighted the dose-dependent nature of its effects, suggesting therapeutic potential for conditions like Alzheimer's disease.

Binding Affinity Assessment

Research utilizing surface plasmon resonance (SPR) techniques demonstrated that this compound stabilizes protein-ligand complexes significantly, with K_D values confirming its binding efficacy .

StudyBinding MethodK_D Value (µM)
Neurotransmitter Receptor InteractionSPR11.5 ± 4.2
Enzyme InhibitionITC9

Dosage Effects in Animal Models

The biological activity of this compound was assessed in various animal models. Findings indicate that at low doses, it exhibits beneficial effects on cognitive functions and reduces inflammation-related symptoms. However, higher doses may lead to adverse effects, underscoring the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound undergoes metabolism primarily through cytochrome P450 enzymes, leading to the formation of various metabolites which may also exhibit biological activity. Understanding these metabolic pathways is crucial for assessing the compound's pharmacokinetics and safety profile.

Q & A

Q. How to mitigate environmental risks during large-scale disposal of this compound?

  • Methodological Answer : Neutralize aqueous waste with activated carbon adsorption (1 g/L, 24-hour contact). Incinerate solid waste at >1000°C with scrubbers to capture NOₓ/CO byproducts. Follow OECD 301F guidelines for biodegradability testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl (2-amino-3-phenylpropyl)carbamate
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tert-Butyl (2-amino-3-phenylpropyl)carbamate

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